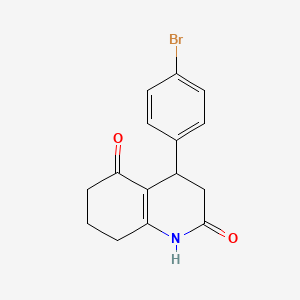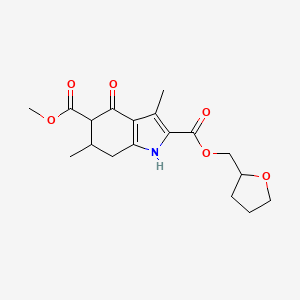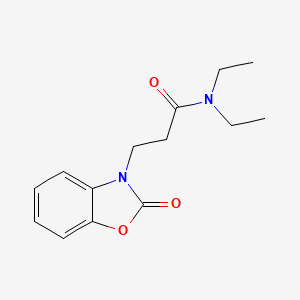![molecular formula C19H26ClNO2 B4414858 1-{[4-(4-chlorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetyl}pyrrolidine](/img/structure/B4414858.png)
1-{[4-(4-chlorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetyl}pyrrolidine
Vue d'ensemble
Description
1-{[4-(4-chlorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetyl}pyrrolidine is a chemical compound that belongs to the class of pyrrolidine derivatives. It has attracted significant attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
The exact mechanism of action of 1-{[4-(4-chlorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetyl}pyrrolidine is not fully understood. However, it is believed to exert its effects by modulating the activity of the sigma-1 receptor. This receptor is located in the endoplasmic reticulum and has been shown to interact with various proteins involved in cellular signaling and stress response. By modulating the activity of this receptor, this compound may have a downstream effect on various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 1-{[4-(4-chlorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetyl}pyrrolidine can modulate various biochemical and physiological processes. For example, it has been found to increase the release of dopamine and serotonin in the brain, which are neurotransmitters that play a role in mood regulation. It has also been shown to have antioxidant properties and can protect against oxidative stress-induced cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-{[4-(4-chlorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetyl}pyrrolidine in lab experiments is its high affinity for the sigma-1 receptor. This allows for more specific targeting of this receptor and reduces the likelihood of off-target effects. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to predict its effects on various cellular processes.
Orientations Futures
There are several future directions for the study of 1-{[4-(4-chlorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetyl}pyrrolidine. One area of interest is its potential as a therapeutic agent for various neurological and psychiatric disorders. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential as a tool for studying the sigma-1 receptor and its role in various cellular processes. Future studies may also investigate its potential as an antioxidant and its effects on other cellular pathways.
Applications De Recherche Scientifique
1-{[4-(4-chlorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetyl}pyrrolidine has shown potential applications in scientific research, particularly in the field of neuroscience. It has been found to have an affinity for the sigma-1 receptor, which is a protein that plays a role in modulating neurotransmitter release and neuronal excitability. This receptor has been implicated in various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. Therefore, this compound has been studied as a potential therapeutic agent for these conditions.
Propriétés
IUPAC Name |
2-[4-(4-chlorophenyl)-2,2-dimethyloxan-4-yl]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClNO2/c1-18(2)14-19(9-12-23-18,15-5-7-16(20)8-6-15)13-17(22)21-10-3-4-11-21/h5-8H,3-4,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLAFTCERFGMIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)(CC(=O)N2CCCC2)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S*,6R*)-9-(2,1,3-benzothiadiazol-4-ylmethyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B4414777.png)
![1-[2-(benzylthio)benzoyl]-4-phenylpiperazine](/img/structure/B4414778.png)

![2-[4-(methylsulfonyl)-1-piperazinyl]-3-phenylquinoxaline](/img/structure/B4414792.png)
![1-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B4414797.png)
![2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4414798.png)
![2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4414802.png)

![4-(1,3-benzodioxol-5-yl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B4414821.png)

![1,3-dimethyl-7-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4414847.png)

![ethyl 4-[benzyl(methyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4414855.png)
![N-(3-chlorophenyl)-2-[1-(3-methylbenzoyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4414856.png)